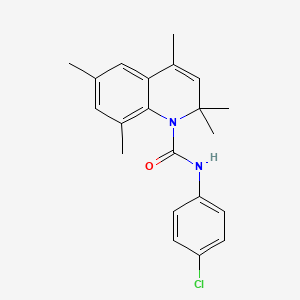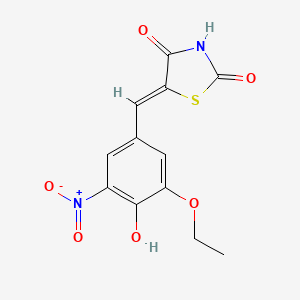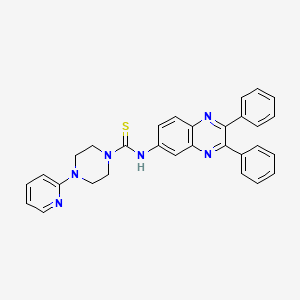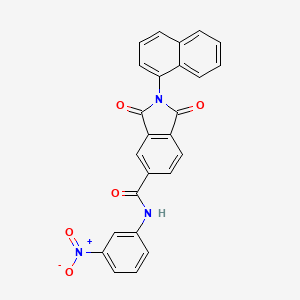
N-(4-CHLOROPHENYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
Overview
Description
N-(4-CHLOROPHENYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dihydroquinoline moiety. The presence of multiple methyl groups contributes to its distinct chemical properties.
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves several steps. One common synthetic route includes the following steps:
Formation of the dihydroquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the dihydroquinoline core.
Addition of methyl groups: Methyl groups are introduced through alkylation reactions, ensuring the correct positioning on the dihydroquinoline ring.
Formation of the carboxamide group: This involves the reaction of the intermediate compound with a suitable amine to form the carboxamide group.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-CHLOROPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE: Lacks the multiple methyl groups, resulting in different chemical properties.
N-(4-BROMOPHENYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE:
N-(4-CHLOROPHENYL)-2,2,4,6,8-TETRAMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE: Fewer methyl groups, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,2,4,6,8-pentamethylquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c1-13-10-14(2)19-18(11-13)15(3)12-21(4,5)24(19)20(25)23-17-8-6-16(22)7-9-17/h6-12H,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVUHSTGCYSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(N2C(=O)NC3=CC=C(C=C3)Cl)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~,N~3~-DIETHYL-2-[(2-THIENYLCARBONYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3697780.png)


![N-[4-[(4-methylphenyl)sulfonylamino]phenyl]sulfonylcyclohexanecarboxamide](/img/structure/B3697798.png)



![N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B3697837.png)
![N-[3-(MORPHOLINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-2-FURAMIDE](/img/structure/B3697840.png)
![2-(4-NITROPHENYL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE](/img/structure/B3697843.png)
![3-chloro-4-ethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B3697854.png)
![N-[4-(benzyloxy)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B3697855.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methylbenzyl)benzamide](/img/structure/B3697858.png)
![1-benzyl-4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3697867.png)
